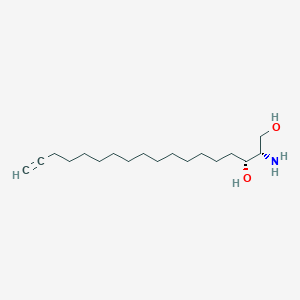
Alkyne Sphinganine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyne Sphinganine is a bioactive sphingolipid derivative that contains a terminal alkyne group. Sphingolipids are essential components of cellular membranes and play crucial roles in cell signaling and regulation. The alkyne group in this compound allows for specific chemical modifications, making it a valuable tool in biochemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkyne Sphinganine can be synthesized through various methods. One common approach involves the use of sphinganine as a starting material, which undergoes a series of chemical reactions to introduce the alkyne group. The synthesis typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the sphinganine molecule.
Introduction of Alkyne Group: The alkyne group is introduced through reactions such as Sonogashira coupling or other alkyne-forming reactions.
Deprotection: The protecting groups are removed to yield the final this compound product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as chromatography and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alkyne Sphinganine undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azide-containing reagents in the presence of a copper catalyst to form triazoles.
Oxidation: Alkynes can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions
Click Chemistry: Copper (Cu)-containing catalysts and azide reagents.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Major Products Formed
Click Chemistry: Triazole derivatives.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Aplicaciones Científicas De Investigación
Alkyne Sphinganine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in metabolic labeling to study sphingolipid metabolism and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Alkyne Sphinganine involves its incorporation into cellular membranes and interaction with specific proteins and enzymes. The alkyne group allows for the tagging and visualization of sphingolipid-protein complexes using click chemistry. This enables the study of sphingolipid metabolism and signaling pathways in living cells .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine Alkyne: Another sphingolipid derivative with an alkyne group, used in similar applications.
Dihydroceramides: Sphingolipid derivatives involved in cell signaling and metabolism.
Uniqueness
Alkyne Sphinganine is unique due to its terminal alkyne group, which allows for specific chemical modifications and applications in click chemistry. This makes it a valuable tool for studying sphingolipid metabolism and protein-lipid interactions in various biological systems .
Propiedades
Fórmula molecular |
C18H35NO2 |
|---|---|
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-aminooctadec-17-yne-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,17-18,20-21H,3-16,19H2/t17-,18+/m0/s1 |
Clave InChI |
WYZIEXOOANYKNM-ZWKOTPCHSA-N |
SMILES isomérico |
C#CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |
SMILES canónico |
C#CCCCCCCCCCCCCCC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


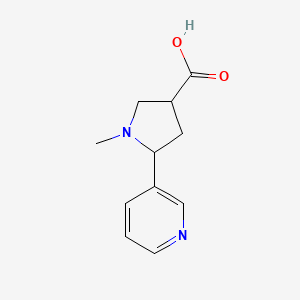
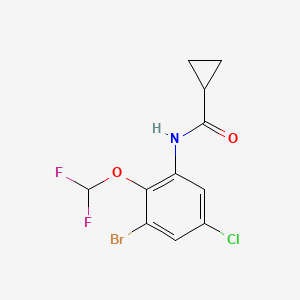
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
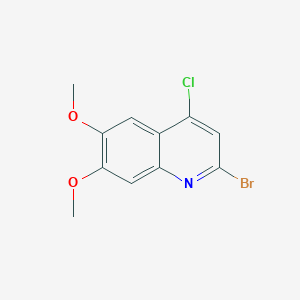
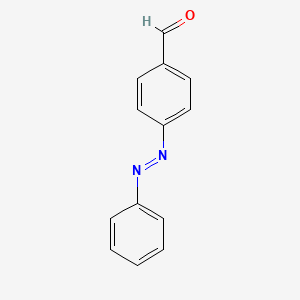
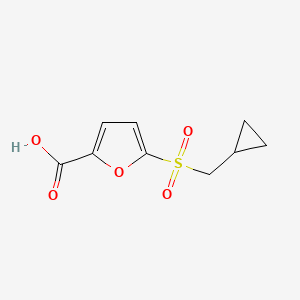
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
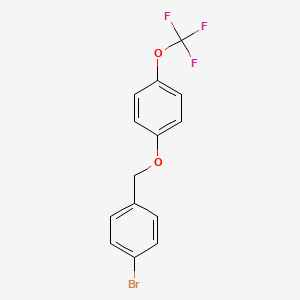
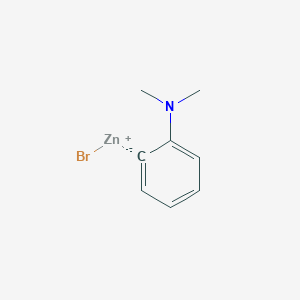
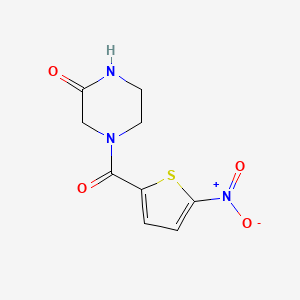
![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
